1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-4-5-13-11(8-12)6-7-15(13)9-10-2-1-3-10/h4-5,8,10H,1-3,6-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCAXAMITIAFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine is an organic compound with the molecular formula C13H18N2 and a molecular weight of approximately 202.3 g/mol. This compound belongs to the indole family and exhibits a bicyclic structure that is significant in medicinal chemistry due to its diverse biological activities. The compound's unique structural features suggest potential applications in drug discovery and development.
Structural Characteristics
The compound integrates a cyclobutanecarbonyl group with a dihydroindole moiety, which is known for its reactivity and ability to interact with various biological targets. The presence of functional groups within its structure contributes to its biological activity, although specific mechanisms of action for this compound have yet to be fully elucidated.
Biological Activities
Indole derivatives, including this compound, are recognized for a wide range of biological activities:
- Anticancer Activity : Indoles are known to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that compounds with indole structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Research indicates that indole derivatives can possess antibacterial and antifungal activities. The ability of these compounds to disrupt bacterial cell walls or inhibit essential bacterial enzymes makes them potential candidates for antibiotic development.
- Anti-inflammatory Effects : Some indole derivatives demonstrate the ability to modulate inflammatory pathways, suggesting therapeutic potential in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives similar to this compound. Below are key findings from relevant research:
Detailed Insights from Studies
- Anticancer Studies : Research has shown that indole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been tested against breast and lung cancer cells, demonstrating significant cytotoxicity.
- Antibacterial Mechanisms : A study focused on the inhibition of bacterial cystathionine γ-lyase (bCSE) highlighted that certain indole-based inhibitors could enhance the effectiveness of traditional antibiotics against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that this compound may similarly potentiate antibiotic action.
- Inflammation Modulation : Indole derivatives have been shown to influence cytokine production and reduce inflammatory markers in vitro, indicating potential therapeutic roles in inflammatory diseases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Cyclobutyl vs. However, cyclopentylmethyl analogs exhibit higher lipophilicity (logP ~2.5 vs. ~2.0 for cyclobutyl), which may improve membrane permeability .
- Sulfonamide Derivatives : Compounds like 1-[(2-fluorobenzene)sulfonyl]-2,3-dihydro-1H-indol-5-amine () introduce sulfonyl groups , increasing molecular weight (~292 vs. 202 g/mol) and polarity. This modification could reduce CNS penetration but improve metabolic stability .
Pharmacological Relevance
- CFMTI : This mGluR1 antagonist exhibits >2000-fold selectivity over mGluR5 and reverses schizophrenia-like behaviors in preclinical models without catalepsy, positioning it as a superior candidate to haloperidol .
- Sulfonamide Analogs : The fluorobenzenesulfonyl group in may enhance binding to serine proteases or kinases, though this remains speculative without explicit activity data .
Preparation Methods
Formation of the Indole Ring
The indole ring can be formed through various methods, but for compounds like 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine , a specific approach might involve:
- Starting Materials : Indoline or related compounds.
- Reaction Conditions : Acidic conditions, possibly using catalysts like sulfuric acid or hydrochloric acid.
Introduction of the Cyclobutylmethyl Group
This step involves attaching the cyclobutylmethyl group to the indole ring. This could be achieved through alkylation reactions, where the indole derivative reacts with a cyclobutylmethyl halide in the presence of a base.
- Reagents : Cyclobutylmethyl halide (e.g., bromide or chloride), base (e.g., sodium hydroxide or potassium carbonate).
- Reaction Conditions : Organic solvents (e.g., dimethylformamide or tetrahydrofuran), controlled temperatures.
Amination
The final step involves introducing an amine group at the 5-position of the indole ring. This can be achieved through reduction and subsequent amination reactions.
- Reagents : Reducing agents (e.g., lithium aluminum hydride), aminating agents (e.g., ammonia or amines).
- Reaction Conditions : Organic solvents, controlled temperatures, possibly under inert atmosphere.
Analysis of Synthesis Steps
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1. Indole Formation | Phenylhydrazine, Ketones/Aldehydes | Acidic Conditions | Indole Ring |
| 2. Cyclobutylmethyl Introduction | Cyclobutylmethyl Halide, Base | Organic Solvents, Controlled Temperature | Cyclobutylmethyl-Indole |
| 3. Amination | Reducing Agents, Aminating Agents | Organic Solvents, Inert Atmosphere | This compound |
Research Findings and Challenges
While the synthesis of related compounds like 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is well-documented, specific procedures for This compound require further research. Challenges include optimizing reaction conditions to achieve high yields and purity, as well as ensuring the stability of the cyclobutylmethyl group during the synthesis process.
Q & A
What are the recommended synthetic routes for 1-(Cyclobutylmethyl)-2,3-dihydro-1H-indol-5-amine and its derivatives?
Basic
The synthesis of indole derivatives often involves multi-step reactions, including deprotection and functionalization. For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives can be synthesized by deprotecting phthalimide and acetyl groups simultaneously, as demonstrated in the synthesis of intermediates for pharmacologically active compounds . A general approach involves refluxing precursors (e.g., 1-acetylindolin-5-yl derivatives) in acidic conditions (e.g., acetic acid with sodium acetate) to achieve cyclization and purification via recrystallization . For analogs with cyclobutylmethyl groups, alkylation of the indole nitrogen using cyclobutylmethyl halides may be employed, followed by reductive amination or coupling reactions.
How is the structural characterization of this compound performed using spectroscopic techniques?
Basic
Structural elucidation relies on 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS). For example, the (2,3-dihydro-1H-indol-5-ylmethyl)amine intermediate was confirmed via NMR to verify the indole backbone and cyclobutylmethyl substitution . IR spectroscopy identifies functional groups (e.g., NH stretches), while HRMS validates molecular weight. X-ray crystallography using programs like SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution) provides atomic-level resolution, particularly for resolving stereochemistry .
What experimental strategies are used to evaluate its biological activity, such as kinase inhibition?
Advanced
Derivatives of dihydroindole amines are screened for kinase inhibition using binding affinity assays (e.g., SPR for ) and enzymatic IC measurements. For instance, RIPK1 inhibitors with a dihydroindole scaffold showed sub-micromolar activity in enzymatic assays (IC = 0.011 μM) and in vivo tumor metastasis models . Necroptosis protection assays in cell lines (e.g., HT-29) and vascular endothelial cells are used to validate target engagement. Selectivity is assessed via kinase profiling panels to rule off-target effects .
How do molecular docking studies guide the design of derivatives targeting specific receptors?
Advanced
Docking tools like AutoDock Vina or Glide predict binding modes and interactions. For example, 4,6-di(indol-3-yl)-dihydropyrimidin-2-amine derivatives showed strong interactions with androgen receptor (AR) residues (LEU704, GLY708) via hydrogen bonding and hydrophobic contacts, achieving docking scores of -7.0 kcal/mol . Such analyses identify critical substituents (e.g., cyclobutyl groups for steric bulk) and guide optimization for improved affinity or selectivity.
What is the impact of the cyclobutylmethyl group on the compound’s stability and reactivity?
Advanced
Cyclobutylmethyl groups exhibit unique ring-strain effects , influencing radical stability and reaction pathways. Studies on cyclobutylmethyl radicals show slower ring-opening kinetics (~5 × 10 s) compared to cyclopropylmethyl radicals, which undergo rapid cleavage (~10 s) . This stability may reduce metabolic degradation, enhancing bioavailability. Computational models (e.g., DFT) predict substituent effects on ring strain and electronic properties.
How are pharmacokinetic properties (e.g., bioavailability) assessed for this compound?
Advanced
In vitro ADME assays (e.g., microsomal stability, plasma protein binding) and in vivo pharmacokinetic studies (e.g., rat models) are standard. For RIPK1 inhibitors, derivatives with cyclobutylmethyl groups showed improved oral bioavailability (e.g., 22b: >50% in mice) due to balanced lipophilicity and metabolic stability . HPLC-MS quantifies plasma concentrations, while molecular dynamics simulations model blood-brain barrier permeability.
What safety protocols are recommended for handling this compound in the lab?
Basic
Follow GHS guidelines for unknown toxicity: use PPE (gloves, goggles), fume hoods, and avoid inhalation/skin contact . Store in airtight containers at -20°C, away from oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
How can structural modifications enhance selectivity for target receptors?
Advanced
SAR studies systematically vary substituents (e.g., cyclobutyl vs. phenyl groups) to map interactions. For RIPK1 inhibitors, introducing electron-withdrawing groups (e.g., trifluoromethoxy) improved kinase selectivity by 100-fold . Co-crystallization with target proteins (e.g., RIPK1) reveals binding pockets, guiding substitutions to avoid off-target residues.
What challenges arise in crystallizing this compound for X-ray studies?
Advanced
Crystallization may require high-purity samples (>99%) and optimized solvent systems (e.g., DMF/acetic acid mixtures) . Twinning or poor diffraction can be addressed using SHELXL’s TWIN commands or by derivatization with heavy atoms (e.g., PtCl) . For flexible cyclobutyl groups, low-temperature data collection (100 K) reduces conformational disorder.
How can contradictory biological activity data across studies be resolved?
Advanced
Discrepancies often stem from assay conditions (e.g., cell line variability, compound solubility). Meta-analysis of IC values under standardized protocols (e.g., ATP concentrations in kinase assays) improves reproducibility . Orthogonal assays (e.g., SPR vs. enzymatic activity) and QC checks (e.g., HPLC purity >95%) validate data integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
